

Total Synthesis of (-)-Cubebol: A Methodological Overview

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Application Notes and Protocols for Researchers in Synthetic Chemistry and Drug Development

Introduction

(-)-**Cubebol**, a sesquiterpenoid first isolated from the berries of Piper cubeba, has garnered significant attention from the scientific community due to its unique tricyclic carbon skeleton and its interesting biological properties, including a characteristic cooling sensation. This document provides a detailed overview of two prominent methodologies for the total synthesis of (-)-**cubebol**, targeting researchers, scientists, and professionals in drug development. The methodologies presented herein are the classic route developed by Yoshikoshi and coworkers and a more contemporary approach utilizing a metal-catalyzed cycloisomerization developed by Fehr and Galindo.

Synthetic Strategies

Two distinct and effective strategies for the total synthesis of (-)-**cubebol** are highlighted below. The first is a linear approach commencing from the chiral pool, while the second employs a convergent strategy featuring a key metal-catalyzed carbon-carbon bond formation.

The Yoshikoshi Synthesis: A Classic Approach from (-)-trans-caran-2-one



This pioneering synthesis established the absolute stereochemistry of (-)-**cubebol**. The strategy relies on a key intramolecular cyclopropanation of a diazo ketone derived from (-)-trans-caran-2-one.

Overall Workflow:

Caption: Yoshikoshi's linear approach to (-)-cubebol.

The Fehr and Galindo Synthesis: A Modern Approach via Metal-Catalyzed Cycloisomerization

This more recent and efficient synthesis utilizes a face-selective platinum, gold, or coppercatalyzed cycloisomerization of an enyne precursor. This key step constructs the bicyclo[3.1.0]hexane core of the molecule with high stereocontrol.

Overall Workflow:

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